molecular formula C15H19ClN2O B11840479 2-(4-Chlorobenzyl)-2,8-diazaspiro[4.5]decan-3-one

2-(4-Chlorobenzyl)-2,8-diazaspiro[4.5]decan-3-one

Cat. No.: B11840479
M. Wt: 278.78 g/mol
InChI Key: YXISJMBXGOJHBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorobenzyl)-2,8-diazaspiro[45]decan-3-one is a synthetic compound belonging to the class of diazaspiro compounds These compounds are characterized by a spiro-connected bicyclic structure, which includes a diaza (two nitrogen atoms) component

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorobenzyl)-2,8-diazaspiro[4.5]decan-3-one typically involves a multi-step process. One common method includes the condensation of N-benzylpiperidone with an appropriate amine and thioglycolic acid in toluene under reflux conditions. This reaction is facilitated by the use of a Dean-Stark apparatus to remove water, thus driving the reaction to completion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorobenzyl)-2,8-diazaspiro[4.5]decan-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chlorobenzyl)-2,8-diazaspiro[4

Properties

Molecular Formula

C15H19ClN2O

Molecular Weight

278.78 g/mol

IUPAC Name

2-[(4-chlorophenyl)methyl]-2,8-diazaspiro[4.5]decan-3-one

InChI

InChI=1S/C15H19ClN2O/c16-13-3-1-12(2-4-13)10-18-11-15(9-14(18)19)5-7-17-8-6-15/h1-4,17H,5-11H2

InChI Key

YXISJMBXGOJHBE-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CC(=O)N(C2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.